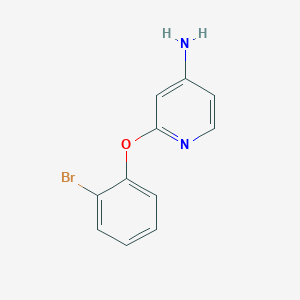

2-(2-Bromophenoxy)pyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Bromophenoxy)pyridin-4-amine” is a chemical compound with the CAS Number: 1249644-44-7 . It has a molecular weight of 265.11 and is typically in the form of a powder .

Physical And Chemical Properties Analysis

“2-(2-Bromophenoxy)pyridin-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 265.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications

Amination of Pyridines

Research by Yin et al. (2007) and Londregan et al. (2010) presents a general and efficient method for the amination of pyridines. This includes converting pyridine N-oxides to 2-aminopyridines using Ts2O-t-BuNH2 followed by in situ deprotection with TFA, demonstrating high yields and excellent selectivity (Yin et al., 2007), (Londregan et al., 2010).

Synthesis of Pyridine Derivatives

Kim and Rieke (2009) developed a practical synthetic route to 2-substituted aminophenyl and hydroxyphenyl pyridines, achieved by cross-coupling reactions of 2-pyridylzinc bromides with haloaromatic amines and alcohols under mild conditions (Kim & Rieke, 2009).

Biological Activities of Pyridine Derivatives

Ahmad et al. (2017) explored the synthesis of novel pyridine derivatives and their biological activities. They conducted Density Functional Theory (DFT) studies and evaluated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives, highlighting the potential of pyridine-based compounds in various biological applications (Ahmad et al., 2017).

Catalysis and Polymerization

Devaine-Pressing et al. (2015) studied chromium(III) amino-bis(phenolato) complexes as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. These findings are significant for understanding the catalytic behavior of similar pyridine-based ligands (Devaine-Pressing et al., 2015).

properties

IUPAC Name |

2-(2-bromophenoxy)pyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKNNKCJMKDNHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenoxy)pyridin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2466338.png)

![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)